Binding Affinity for Human CXCR3: VUF 5834 vs. AMG 487 and TAK-779
In a direct head-to-head radioligand competition binding assay using 125I-CXCL10 on human CXCR3-expressing cells, VUF 5834 exhibited an intermediate affinity (Ki = 158 nM) relative to the more potent AMG 487 (VUF10085; Ki = 20 nM) and the significantly weaker TAK-779 (Ki = 1.3 µM) [1]. This positions VUF 5834 as a moderate-affinity probe suitable for studies where high receptor occupancy may mask functional nuances.
| Evidence Dimension | Receptor binding affinity (Ki) for human CXCR3 |
|---|---|
| Target Compound Data | VUF 5834 Ki = 158 nM |
| Comparator Or Baseline | AMG 487 (VUF10085) Ki = 20 nM; TAK-779 Ki = 1,300 nM (1.3 µM) |
| Quantified Difference | VUF 5834 is 7.9-fold less potent than AMG 487 and 8.2-fold more potent than TAK-779 |
| Conditions | Radioligand competition binding assay with 125I-CXCL10 on human CXCR3-expressing L1.2 cells |
Why This Matters
Procurement decisions for CXCR3 binding studies should account for the nearly 8-fold difference in Ki between VUF 5834 and AMG 487, as this directly influences the concentration range required for full receptor occupancy.
- [1] Verzijl D, Storelli S, Scholten DJ, et al. Noncompetitive antagonism and inverse agonism as mechanism of action of nonpeptidergic antagonists at primate and rodent CXCR3 chemokine receptors. J Pharmacol Exp Ther. 2008 May;325(2):544-55. View Source
